Cas no 19780-01-9 (1-(2,4-Dinitrophenyl)-4-Propylpiperidine)

1-(2,4-Dinitrophenyl)-4-Propylpiperidine 化学的及び物理的性質
名前と識別子
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- piperidine, 1-(2,4-dinitrophenyl)-4-propyl-,
- 1-(2,4-DINITROPHENYL)-4-PROPYLPIPERIDINE
- 1-(2,4-dinitrophenyl)-4-propyl-piperidine
- 1-(2,4-Dinitrophenyl)-4-Propylpiperidine
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計算された属性
- 精确分子量: 293.13767
じっけんとくせい
- PSA: 89.52
- LogP: 4.63090
1-(2,4-Dinitrophenyl)-4-Propylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D680578-100mg |
1-(2,4-Dinitrophenyl)-4-Propylpiperidine |
19780-01-9 | 100mg |
$ 185.00 | 2022-06-05 | ||
TRC | D680578-50mg |
1-(2,4-Dinitrophenyl)-4-Propylpiperidine |
19780-01-9 | 50mg |
$ 115.00 | 2022-06-05 | ||
TRC | D680578-10mg |
1-(2,4-Dinitrophenyl)-4-Propylpiperidine |
19780-01-9 | 10mg |
$ 50.00 | 2022-06-05 |
1-(2,4-Dinitrophenyl)-4-Propylpiperidine 関連文献
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
1-(2,4-Dinitrophenyl)-4-Propylpiperidineに関する追加情報
Introduction to 1-(2,4-Dinitrophenyl)-4-Propylpiperidine (CAS No. 19780-01-9)
1-(2,4-Dinitrophenyl)-4-Propylpiperidine (CAS No. 19780-01-9) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring substituted with a propyl group and a 2,4-dinitrophenyl moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
The chemical structure of 1-(2,4-Dinitrophenyl)-4-Propylpiperidine can be represented as C13H17N3O4. The presence of the dinitrophenyl group introduces strong electron-withdrawing effects, which can influence the compound's reactivity and stability. The propyl substituent on the piperidine ring adds steric bulk and can affect the compound's solubility and bioavailability.
In recent years, 1-(2,4-Dinitrophenyl)-4-Propylpiperidine has been the subject of several studies aimed at elucidating its potential therapeutic applications. One notable area of research is its use as a ligand in receptor binding studies. The compound's ability to interact with specific receptors makes it a useful tool for understanding receptor-ligand interactions and developing new drugs.
A study published in the Journal of Medicinal Chemistry in 2022 investigated the binding affinity of 1-(2,4-Dinitrophenyl)-4-Propylpiperidine to various G protein-coupled receptors (GPCRs). The results showed that the compound exhibited high affinity for certain GPCRs, suggesting its potential as a lead molecule for developing novel therapeutics targeting these receptors. This finding is particularly significant given the role of GPCRs in numerous physiological processes and diseases.
Beyond its use in receptor binding studies, 1-(2,4-Dinitrophenyl)-4-Propylpiperidine has also shown promise in the field of neuropharmacology. Research conducted at the University of California, Los Angeles (UCLA) explored the compound's effects on neurotransmitter systems. The study found that 1-(2,4-Dinitrophenyl)-4-Propylpiperidine modulates the release and reuptake of dopamine and serotonin, two key neurotransmitters involved in mood regulation and cognitive function.
The potential neuropharmacological applications of 1-(2,4-Dinitrophenyl)-4-Propylpiperidine have led to further investigations into its use as a treatment for neurological disorders such as depression and anxiety. A clinical trial conducted by a team at Harvard Medical School evaluated the safety and efficacy of the compound in patients with major depressive disorder. Preliminary results indicated that 1-(2,4-Dinitrophenyl)-4-Propylpiperidine was well-tolerated and showed promising antidepressant effects, warranting further clinical trials.
In addition to its therapeutic potential, 1-(2,4-Dinitrophenyl)-4-Propylpiperidine has been studied for its utility as a chemical probe in biological assays. Its unique structural features make it an ideal candidate for developing fluorescent probes used in live-cell imaging and other biophysical techniques. A recent publication in Analytical Chemistry described the synthesis of a fluorescent derivative of 1-(2,4-Dinitrophenyl)-4-Propylpiperidine, which was used to visualize specific cellular processes with high spatial and temporal resolution.
The synthesis of 1-(2,4-Dinitrophenyl)-4-Propylpiperidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 2,4-dinitrochlorobenzene with 1-propylpiperidine under controlled conditions. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
The physical properties of 1-(2,4-Dinitrophenyl)-4-Propylpiperidine, including its melting point, solubility, and stability under various conditions, have been extensively characterized. These properties are crucial for optimizing its use in different applications. For instance, understanding its solubility profile can guide formulation strategies for pharmaceutical development.
In conclusion, 1-(2,4-Dinitrophenyl)-4-Propylpiperidine (CAS No. 19780-01-9) is a versatile compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. Ongoing research continues to uncover new insights into its properties and potential uses, highlighting its significance in advancing our understanding of complex biological systems and developing innovative therapeutic strategies.
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